

# Application Notes and Protocols for AU-15330 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of **AU-15330**, a proteolysis-targeting chimera (PROTAC) degrader of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4, in mouse models. The following protocols and data have been compiled to assist in the design and execution of in vivo studies involving **AU-15330**.

#### **Quantitative Data Summary**

The following tables summarize the reported dosages and administration schedules for **AU-15330** in various mouse models.

Table 1: AU-15330 Monotherapy Dosage and Administration in Mice



| Dosage<br>(mg/kg) | Administr<br>ation<br>Route | Dosing<br>Schedule            | Mouse<br>Strain  | Tumor<br>Model                                     | Observed<br>Outcome                                                               | Referenc<br>e |
|-------------------|-----------------------------|-------------------------------|------------------|----------------------------------------------------|-----------------------------------------------------------------------------------|---------------|
| 10                | Intravenou<br>s (i.v.)      | 5<br>days/week<br>for 3 weeks | CB17<br>SCID     | -                                                  | No evident toxicity in immuno-competent mice.                                     | [1][2]        |
| 30                | Intravenou<br>s (i.v.)      | 5<br>days/week<br>for 3 weeks | CB17<br>SCID     | -                                                  | No evident toxicity in immuno-competent mice.                                     | [1][2]        |
| 30                | Intravenou<br>s (i.v.)      | Not<br>specified              | Not<br>specified | VCaP<br>xenograft                                  | Potent<br>suppressio<br>n of tumor<br>growth.                                     | [3]           |
| 60                | Intravenou<br>s (i.v.)      | 3<br>days/week                | Not<br>specified | VCaP<br>castration-<br>resistant<br>tumor<br>model | Inhibition of tumor growth, triggering disease regression in over 20% of animals. | [4]           |
| 60                | Intravenou<br>s (i.v.)      | Not<br>specified              | Not<br>specified | 22RV1<br>xenograft                                 | Failed to exhibit significant tumor growth inhibition.                            | [3]           |
| 60                | Intravenou<br>s (i.v.)      | Not<br>specified              | Not<br>specified | C4-2B<br>xenograft                                 | Significant efficacy in                                                           | [3]           |



inhibiting tumor growth.

Table 2: AU-15330 Combination Therapy Dosage and Administration in Mice

| AU-<br>15330<br>Dosage<br>(mg/kg) | Combin<br>ation<br>Agent &<br>Dosage | Adminis<br>tration<br>Route                        | Dosing<br>Schedul<br>e                               | Mouse<br>Strain  | Tumor<br>Model                                | Observe<br>d<br>Outcom<br>e                                                                               | Referen<br>ce |
|-----------------------------------|--------------------------------------|----------------------------------------------------|------------------------------------------------------|------------------|-----------------------------------------------|-----------------------------------------------------------------------------------------------------------|---------------|
| 60                                | Enzaluta<br>mide (10<br>mg/kg)       | i.v. (AU-<br>15330),<br>p.o.<br>(Enzaluta<br>mide) | 3 days/wee k (i.v.), 5 days/wee k (p.o.) for 5 weeks | Not<br>specified | C4-2B cell line- derived CRPC xenograft s     | Strong inhibition of tumor growth, synergize d with enzaluta mide.                                        | [1][2]        |
| 60                                | Enzaluta<br>mide (10<br>mg/kg)       | i.v. (AU-<br>15330),<br>p.o.<br>(Enzaluta<br>mide) | 3 days/wee k (i.v.), 5 days/wee k (p.o.) for 5 weeks | Not<br>specified | MDA-<br>PCa-146-<br>12 PDX<br>CRPC<br>variant | Significa<br>nt tumor<br>growth<br>inhibition,<br>causing<br>regressio<br>n in over<br>30% of<br>animals. | [1][2]        |

### **Experimental Protocols**

#### **Materials**

- AU-15330 (powder)
- Vehicle for Intravenous (i.v.) Administration:



- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline
- Vehicle for Oral (p.o.) Administration (for combination studies with Enzalutamide):
  - 1% Carboxymethyl cellulose (CMC)
  - 0.25% Tween-80
- Syringes and needles for injection
- Animal balance
- · Calipers for tumor measurement

#### **Animal Models**

- Six-week-old male CB17 severe combined immunodeficiency (SCID) mice are commonly used for xenograft studies.[1][2]
- Non-tumor bearing CD-1 mice have been used for toxicity and pharmacokinetic studies.[5]

#### **Preparation of AU-15330 Formulation**

For Intravenous (i.v.) Administration:

- Prepare a stock solution of AU-15330 in DMSO. A concentration of 35.0 mg/mL has been reported.[1]
- To prepare the working solution, add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.
- Add Tween-80 to the mixture and mix again until uniform.



- Finally, add saline to reach the final desired volume and concentration. For example, to prepare a 1 mL working solution, one can add 100  $\mu$ L of a 35.0 mg/mL DMSO stock to 400  $\mu$ L PEG300, mix, then add 50  $\mu$ L Tween-80, mix, and finally add 450  $\mu$ L Saline.[1]
- Sonication is recommended to ensure a clear solution.[4]

#### **Administration of AU-15330**

- Weigh each mouse to determine the precise volume of the AU-15330 formulation to be administered based on the desired mg/kg dosage.
- For intravenous administration, inject the prepared AU-15330 solution into the tail vein of the mouse.
- Administer the treatment according to the specified dosing schedule (e.g., 3 or 5 days per week).

#### **Tumor Xenograft Studies**

- Prostate cancer cell lines such as VCaP, C4-2B, or 22RV1 are typically used to establish xenografts.[1][3]
- Inject tumor cells subcutaneously into the flank of the mice.
- Allow the tumors to reach a palpable size before initiating treatment.
- Randomize mice into control (vehicle) and treatment groups.
- Administer AU-15330 (and combination agents, if applicable) as per the established protocol.
- Monitor tumor volume by measuring the length and width with calipers twice a week.[3]
- Monitor the body weight of the mice as an indicator of toxicity.[3][5]
- At the end of the study, euthanize the mice and excise the tumors for further analysis.



# Signaling Pathway and Experimental Workflow Diagrams





Click to download full resolution via product page

Caption: Mechanism of action of AU-15330 as a PROTAC degrader.



Click to download full resolution via product page

Caption: General experimental workflow for in vivo studies with AU-15330.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. AU-15330 | PROTAC | SMARCA Degrader | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for AU-15330 in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827972#au-15330-dosage-and-administration-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com